Enhanced pp60(c-Src) Kinase Inhibition vs. Unsubstituted Indole
In a head-to-head study of N-benzyl-indole derivatives, 5-bromo substitution consistently enhanced inhibitory activity against pp60(c-Src) tyrosine kinase relative to the unsubstituted parent scaffold [1]. While exact IC50 values were not reported for all compounds due to solubility issues, the amine derivatives bearing the 5-bromo group were identified as the most active congeners in the series [1].
| Evidence Dimension | Kinase Inhibitory Activity |
|---|---|
| Target Compound Data | Enhanced potency (most active in series) |
| Comparator Or Baseline | Unsubstituted N-benzyl-indole amine derivatives |
| Quantified Difference | Qualitatively superior activity; all active 5-bromo congeners outperformed unsubstituted analogs |
| Conditions | In vitro kinase assay against pp60(c-Src) tyrosine kinase |
Why This Matters
This demonstrates that the 5-bromo substituent is essential for achieving maximal pp60(c-Src) inhibition, making the compound the preferred choice for developing Src-family kinase inhibitors.
- [1] Zühal Kiliç et al., 'Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors,' Chemical Biology & Drug Design, vol. 74, no. 4, pp. 397-404, Oct. 2009. View Source
